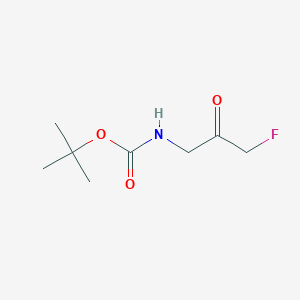

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-fluoro-2-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAWDMLKYQLSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate

An In-Depth Technical Guide to Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate: Structure, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional synthetic building block of significant interest to the fields of medicinal chemistry and drug development. This molecule strategically combines a tert-butyloxycarbonyl (Boc)-protected amine with a highly reactive α-fluoroketone moiety. This unique architecture provides a stable, handleable precursor that can be readily incorporated into complex molecular scaffolds, with the α-fluoroketone serving as a potent electrophilic "warhead" for engaging biological targets. This guide provides a comprehensive analysis of the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and its inherent reactivity. Furthermore, it explores the mechanistic basis for its application as a covalent or reversible-covalent inhibitor of enzymes, particularly proteases, positioning it as a valuable tool for modern drug discovery.

Introduction and Molecular Architecture

At the core of this compound's utility is its dual functionality. The molecule, also known as N-Boc-1-amino-3-fluoroacetone, consists of a three-carbon propyl chain functionalized at each position.

-

C1: N-Boc Protected Amine: The primary amine is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] It is exceptionally stable under a wide range of nucleophilic and basic conditions but can be selectively and cleanly removed under mild acidic conditions.[2] This allows for the precise unmasking of the amine for subsequent coupling reactions.

-

C2: Ketone Carbonyl: The ketone renders the adjacent carbons electrophilic and provides a planar center for nucleophilic attack.

-

C3: α-Fluoromethyl Group: The fluorine atom profoundly influences the molecule's reactivity. As a highly electronegative atom, it enhances the electrophilicity of the carbonyl carbon through inductive effects, making it more susceptible to nucleophilic attack than non-halogenated ketones.[3] This α-fluoroketone motif is a well-established pharmacophore for enzyme inhibition.[4]

This combination allows a researcher to first incorporate the molecule into a larger, target-directing scaffold via the protected amine, and then utilize the reactive α-fluoroketone to form a bond with a nucleophilic residue (e.g., Serine, Cysteine, or Lysine) in a protein's active site.

Chemical Structure:

Figure 1: Chemical structure of this compound

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively documented in publicly available literature. However, we can infer its properties based on its structure and data from closely related analogs. The presence of the Boc group and the polar fluoroketone suggests it is likely a solid or a high-boiling oil, with good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₄FNO₃ | (Calculated) |

| Molecular Weight | 191.20 g/mol | (Calculated) |

| CAS Number | Not assigned | (Not found in public databases) |

Table 1: Core Identifiers for this compound.

For comparative purposes, the properties of a key synthetic precursor, Tert-butyl (3-fluoro-2-hydroxypropyl)carbamate, are listed below. The oxidation of the secondary alcohol to the ketone would be expected to increase the boiling point and density.

| Property | Tert-butyl (3-fluoro-2-hydroxypropyl)carbamate | Reference |

| Molecular Formula | C₈H₁₆FNO₃ | [5] |

| Molecular Weight | 193.22 g/mol | [5] |

| CAS Number | 1781491-41-5 | [5] |

| XLogP3 | 0.7 | [5] |

Table 2: Comparative Physicochemical Properties of a Key Precursor.

Synthesis and Handling

A robust synthesis of this compound can be logically proposed via the oxidation of its corresponding secondary alcohol precursor, which is commercially available. This approach avoids the direct handling of potentially unstable α-amino ketones.

Proposed Synthetic Route: Oxidation of Precursor

The most direct and controllable route involves the oxidation of tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate. The choice of oxidizing agent is critical to avoid over-oxidation or side reactions. Dess-Martin Periodinane (DMP) is an excellent candidate due to its mild conditions, high efficiency, and broad functional group tolerance, which will not affect the Boc protecting group or the C-F bond.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via DMP oxidation.

Materials:

-

Tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate (1.0 eq)

-

Dess-Martin Periodinane (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate. Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane portion-wise over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes to neutralize acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Handling and Stability Considerations

While the N-Boc protection imparts significant stability, α-amino α'-fluoro ketones are known to be potentially unstable intermediates.[4] They can undergo enolization followed by the elimination of fluoride to form reactive intermediates.[4] Therefore, it is recommended to:

-

Store the purified compound at low temperatures (-20 °C).

-

Use the compound relatively quickly after synthesis.

-

Handle under an inert atmosphere to prevent moisture-induced degradation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the interplay between the electrophilic α-fluoroketone and the latent nucleophilicity of the protected amine.

Reactivity of the α-Fluoroketone

The α-fluoroketone is a potent electrophile. The carbonyl carbon is activated towards nucleophilic attack by the strong inductive electron-withdrawing effect of the adjacent fluorine atom.[3] However, studies have shown that conformational effects can make α-fluoroketones slightly less reactive than their α-chloro or α-bromo counterparts.[3][6] This is attributed to the preferred conformation of the C-F bond, which may not align perfectly for optimal orbital overlap during the transition state of nucleophilic attack.[6] This nuanced reactivity can be exploited for achieving selectivity in complex biological systems.

When reacting with biological nucleophiles like the hydroxyl of serine or the thiol of cysteine, the ketone forms a hemiacetal or hemithioacetal adduct, which is often a stable mimic of the tetrahedral intermediate in enzyme-catalyzed reactions.[4]

The Role of the N-Boc Protecting Group

The Boc group serves as an excellent orthogonal protecting group. Its primary role is to render the amine non-nucleophilic, preventing self-condensation or other unwanted side reactions during synthesis and handling.[1] Deprotection is efficiently achieved with strong acids, such as trifluoroacetic acid (TFA), which protonate the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide to liberate the free amine.[2]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block for the design of targeted therapeutics.

Building Block for Protease Inhibitors

Proteases are a major class of drug targets. They function by hydrolyzing peptide bonds through a tetrahedral transition state. α-Fluoroketones are exceptional mimics of this transition state.[4] When an α-fluoroketone-containing inhibitor binds to the active site of a serine or cysteine protease, the active site nucleophile attacks the electrophilic carbonyl carbon. This forms a stable, covalent hemiketal or hemithioacetal adduct, effectively shutting down the enzyme's catalytic activity.[4][7] The Boc-protected amine on the building block allows for its incorporation into a peptide-like backbone that directs the warhead to the specific protease of interest.

Reversible Covalent Drug Design

The formation of the hemiacetal or hemithioacetal adduct can be reversible. This property is highly sought after in modern drug design. A reversible covalent inhibitor can provide the potency and extended duration of a covalent drug while potentially reducing the risk of off-target toxicity associated with irreversible inhibitors. The reactivity of the α-fluoroketone can be tuned by modifying the surrounding molecular structure to achieve the desired balance of bond formation and breakage rates.[7]

Caption: Mechanism of enzyme inhibition by an α-fluoroketone warhead.

Conclusion

This compound is a sophisticated chemical tool designed for the specific challenges of modern drug discovery. It provides a stable and versatile platform for introducing a reactive α-fluoroketone warhead into target-specific molecules. Its properties—stemming from the orthogonal Boc protecting group and the tunable electrophilicity of the fluoroketone—enable the rational design of potent and selective enzyme inhibitors. As the fields of covalent and reversible-covalent drug design continue to expand, the strategic application of such precisely engineered building blocks will be paramount to developing the next generation of targeted therapeutics.

References

-

Cresswell, A. J., Davies, S. G., & Roberts, P. M. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Available at: University of Brighton Research Repository. [Link]

- Cresswell, A. J., Davies, S. G., & Roberts, P. M. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Arkivoc, 2017(6), 293-304.

-

Garcia-Ramos, M., Cuetos, A., Kroutil, W., Grogan, G. J., & Lavandera, I. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(18), 4004-4008. [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(2), 247-250. [Link]

-

(2025). The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. ResearchGate. [Link]

-

PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. Retrieved February 21, 2026, from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate | C8H16FNO3 | CID 105446879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.brighton.ac.uk [research.brighton.ac.uk]

- 7. researchgate.net [researchgate.net]

Difference between Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate and chloromethyl ketones

[1]

Executive Summary

In the development of protease inhibitors, the choice of "warhead"—the electrophilic moiety that covalently engages the enzyme's active site—is critical. Historically, Chloromethyl Ketones (CMKs) served as powerful, irreversible alkylating agents for identifying active sites.[1] However, their high intrinsic reactivity and lack of selectivity render them unsuitable for therapeutic use due to off-target toxicity.[1]

This compound represents the modern evolution of this chemistry.[1] It is a stable, protected building block used to synthesize Monofluoromethyl Ketones (FMKs) .[1] Unlike CMKs, FMKs possess a "tuned" electrophilicity that retains potency against target proteases (particularly Cysteine and Serine proteases) while significantly reducing non-specific alkylation, making them viable candidates for drug development and in vivo chemical probes.[1]

Part 1: Chemical Architecture & Electronic Properties

The fundamental difference lies in the halogen atom alpha to the carbonyl group, which dictates the electronic environment and leaving group ability.

The Chloromethyl Ketone (CMK)[1][2]

-

Structure:

[1] -

C-Cl Bond: Weaker bond energy (~338 kJ/mol).[1] Chloride (

) is an excellent leaving group.[1] -

Reactivity: The carbonyl carbon is highly electrophilic due to the inductive effect of chlorine.[1] Upon nucleophilic attack, the expulsion of chloride is rapid.[1]

-

Consequence: CMKs are "hot" electrophiles.[1] They react indiscriminately with various nucleophiles (thiols, amines, imidazoles) found in blood and non-target proteins (e.g., Glutathione, Albumin), leading to high systemic toxicity.[1]

The Fluoromethyl Ketone (FMK)[1][3]

-

Reagent: This compound (Boc-protected Glycine-FMK analog).[1]

-

Structure:

-

C-F Bond: Very strong bond energy (~485 kJ/mol).[1] Fluoride (

) is a poor leaving group compared to chloride.[1] -

Reactivity: The high electronegativity of fluorine activates the carbonyl towards nucleophilic attack, but the C-F bond does not break spontaneously.

-

Mechanism of Selectivity: For alkylation to occur, the enzyme must precisely position the inhibitor to stabilize the developing fluoride anion or provide protonation assistance. This requirement for specific molecular recognition makes FMKs highly selective for the target enzyme's active site, sparing non-target cellular nucleophiles.[1]

Summary of Physicochemical Differences

| Feature | Chloromethyl Ketones (CMK) | This compound (FMK) |

| Leaving Group | Chloride ( | Fluoride ( |

| Reactivity | High, Non-specific | Moderate, Enzyme-Activated |

| Mechanism | Rapid Alkylation | Slow-Binding / Irreversible Alkylation |

| In Vivo Stability | Low (Rapid degradation/conjugation) | High (Metabolically stable C-F bond) |

| Primary Use | In vitro biochemical characterization | Drug leads, In vivo activity-based probes |

Part 2: Mechanistic Action (The "Warhead" Science)[1]

Both warheads target nucleophilic residues (Cysteine -SH or Serine -OH) in the protease active site.[1] However, the kinetic pathway differs.[1]

Mechanism: Cysteine Protease Inhibition[1][4][5][6][7]

-

Recognition: The peptide portion (P1, P2, etc.) binds to the enzyme's specificity pockets.[1]

-

Attack: The active site Thiolate (

) attacks the carbonyl carbon.[1] -

Intermediate: A tetrahedral thiohemiketal intermediate forms.[1]

-

Alkylation (The Divergence):

-

CMK: The C-Cl bond breaks easily; the sulfur displaces the chloride in a rapid

-like intramolecular reaction. -

FMK: The C-F bond is stable.[1][2] The enzyme structure must distort or protonate the fluorine to facilitate leaving.[1] This creates a "kinetic filter" where only the specific target enzyme can catalyze its own inhibition.[1]

-

Figure 1: Comparative mechanism of covalent inhibition. Note the kinetic distinction in the final alkylation step.

Part 3: Synthetic Utility & Safety[1]

This compound is a strategic reagent because it allows the introduction of the FMK warhead without handling hazardous diazomethane gas in the final stages of synthesis, which is often required for CMKs.

Synthesis Workflow

To create a specific drug candidate, this building block is deprotected and coupled to a specific peptide sequence.[1]

-

Deprotection: Removal of the Boc group (Acidic conditions: HCl/Dioxane or TFA).[1]

-

Coupling: Reaction of the resulting amine (salt) with a carboxylic acid (Peptide-COOH) using standard coupling agents (EDC/HOBt or HATU).[1]

Safety Note: CMK synthesis typically involves reacting a mixed anhydride with diazomethane (

Figure 2: Modular synthesis of Peptidyl-FMK inhibitors using the Boc-protected building block.

Part 4: Experimental Protocols

General Procedure for Coupling (Synthesis)

Use this protocol to attach the FMK warhead to a targeting peptide.[1]

Materials:

-

This compound (1.0 eq)[1]

-

Target Peptide-COOH (1.1 eq)[1]

-

HATU (1.1 eq), DIPEA (3.0 eq)[1]

-

DMF (anhydrous)[1]

Steps:

-

Boc-Removal: Dissolve this compound in 4N HCl/Dioxane. Stir for 1 hour at RT. Evaporate solvent to dryness to obtain the amine-HCl salt.[1]

-

Activation: Dissolve Peptide-COOH and HATU in DMF. Add DIPEA and stir for 5 mins.

-

Coupling: Add the amine-HCl salt (dissolved in minimal DMF) to the activated peptide mixture.

-

Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[1] Dry over -

Purification: Flash chromatography or Prep-HPLC.

Kinetic Characterization ( )

Since FMKs are irreversible inhibitors,

Assay Setup:

-

Enzyme: Recombinant Protease (e.g., Cathepsin B, SARS-CoV-2 Mpro) in assay buffer.[1]

-

Inhibitor: Serial dilutions of the synthesized FMK.[1]

Data Analysis:

Part 5: References

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.[1][5] Biochemistry, 25(1), 13–20.[1] Link

-

Rasnick, D. (1985). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. Analytical Biochemistry, 149(2), 461–465.[1] Link[1]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry.[1][6][2][4][7] Encyclopedia, 1(4), 1163-1176.[1] Link[1]

-

Standker, L., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.[1] Molecules, 25(23), 5601.[1][7] Link[1][7]

Sources

- 1. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular weight and formula of 1-(Boc-amino)-3-fluoro-propan-2-one

Physicochemical Profiling and Synthetic Utility of a Cysteine Protease Warhead

Executive Summary

1-(Boc-amino)-3-fluoro-propan-2-one (also known as Boc-Gly-FMK ) represents a critical class of "warhead" intermediates in the design of irreversible protease inhibitors. Structurally, it consists of a glycine scaffold protected by a tert-butoxycarbonyl (Boc) group, terminating in a fluoromethyl ketone (FMK) moiety. This electrophilic functionality is highly specific for the sulfhydryl groups of cysteine proteases (e.g., caspases, cathepsins), acting as a suicide substrate that covalently modifies the enzyme active site.

This guide details the molecular specifications, synthetic pathways, and mechanistic actions of this compound, serving as a reference for medicinal chemists and drug development researchers.

Part 1: Identity & Physicochemical Properties

The molecule is a reactive intermediate. While stable under specific storage conditions, it is designed to be chemically active. The fluorine atom adjacent to the carbonyl group significantly increases the electrophilicity of the ketone, facilitating nucleophilic attack.

Table 1: Molecular Specifications

| Property | Specification |

| Systematic Name | tert-butyl N-(3-fluoro-2-oxopropyl)carbamate |

| Common Name | Boc-Gly-FMK (Boc-Glycine Fluoromethyl Ketone) |

| Molecular Formula | C₈H₁₄FNO₃ |

| Molecular Weight | 191.20 g/mol |

| Physical State | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); limited water solubility |

| SMILES | CC(C)(C)OC(=O)NCC(=O)CF |

| InChI Key | AWZUCIJZJKOZFP-UHFFFAOYSA-N (Note: Often indexed as the alcohol precursor) |

| CAS Number | Note:[1][2][3][4][5][6][7][8][9][10] Often synthesized in-situ or indexed as the alcohol precursor (e.g., CAS 648900-68-9 for the reduced alcohol form). |

Part 2: Synthetic Architecture

The synthesis of fluoromethyl ketones (FMKs) is non-trivial due to the high reactivity of the intermediates. The industry-standard protocol involves the conversion of an N-protected amino acid (Boc-Glycine) into a diazoketone, followed by acid-catalyzed fluorination.

Core Synthetic Protocol (Diazomethane Route)

Caution: This protocol involves Diazomethane (

-

Activation: React Boc-Glycine with Isobutyl Chloroformate and N-Methylmorpholine (NMM) in THF at -15°C to form the Mixed Anhydride .

-

Diazotization: Treat the mixed anhydride with an ethereal solution of Diazomethane (generated ex situ) to yield the Diazoketone intermediate (

). -

Fluorination: React the diazoketone with HBr (to form bromomethyl ketone) followed by KF, or directly with HF/Pyridine (Olah's Reagent) to yield the Fluoromethyl Ketone .

Diagram 1: Synthetic Workflow (DOT)

Caption: Step-wise synthesis from Boc-Glycine to the Fluoromethyl Ketone warhead via the diazoketone intermediate.

Part 3: Mechanism of Action (The "Warhead" Concept)

1-(Boc-amino)-3-fluoro-propan-2-one is a suicide inhibitor . Its efficacy relies on the specific chemical environment of the cysteine protease active site (e.g., Caspase-3, Cathepsin B).

Mechanistic Steps:

-

Recognition: The "Boc-Gly" portion mimics the P1/P2 substrate residues, guiding the molecule into the enzyme's binding pocket.

-

Thiohemiketal Formation: The active site cysteine thiolate (

) attacks the carbonyl carbon. The adjacent fluorine atom acts as an electron-withdrawing group (EWG), making the carbonyl highly electrophilic and stabilizing this intermediate. -

Alkylation (Irreversible): Unlike aldehydes (which stop at the reversible thiohemiketal stage), the fluorine atom in FMKs can act as a leaving group. The thiolate displaces the fluoride, forming a stable thioether bond . The enzyme is now permanently covalently modified and inactive.

Diagram 2: Cysteine Protease Inhibition Pathway

Caption: The irreversible inhibition mechanism where the FMK warhead traps the catalytic cysteine residue.

Part 4: Handling & Stability[7]

As a reactive alkylating agent, this compound requires strict safety protocols.

-

Storage: Store at -20°C under inert atmosphere (Nitrogen or Argon). Desiccation is recommended to prevent hydration of the ketone.

-

Stability: The fluoromethyl ketone moiety is sensitive to nucleophiles. Avoid prolonged exposure to basic buffers (pH > 8.0) during storage, as this can lead to hydrolysis or racemization (if chiral centers were present, though Glycine is achiral).

-

Toxicity: High. It is a potent alkylating agent. It can permeate cell membranes and inhibit intracellular proteases. Handle in a fume hood with double gloves.

References

-

Synthesis of Peptidyl Fluoromethyl Ketones: Reeder, E., & Anderson, C. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Advances. Link

-

Mechanism of Cysteine Protease Inhibition: Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. Link

-

Diazoketone Intermediates: Siciliano, C., et al. (2012). A one-pot procedure for the preparation of N-Fmoc-α-amino diazoketones. Journal of Organic Chemistry. Link

-

Compound Data (Precursor): PubChem CID 105446879.[1] tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate.[1] National Library of Medicine. Link

Sources

- 1. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate | C8H16FNO3 | CID 105446879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Gly-OH Novabiochem 4530-20-5 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. tert-Butyl (3-fluoro-2-methylphenyl)carbamate | C12H16FNO2 | CID 14710384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Tert-Butyl N-(3-[(Tert-Butyldimethylsilyl)Oxy]-2-Oxopropyl)Carbamate CAS#: 184429-84-3 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nexconn.com [nexconn.com]

- 9. tert-Butyl 2-fluoro-3-hydroxypropylcarbamate | C8H16FNO3 | CID 6420752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

Methodological & Application

Reaction conditions for Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate with thioamides

Application Note: Hantzsch-Type Cyclization of -Fluoromethyl Ketones with Thioamides

Executive Summary & Reaction Logic

The reaction between This compound (Compound 1 ) and a thioamide (Compound 2 ) is a modified Hantzsch condensation. Unlike standard syntheses using bromo-ketones, the fluoro-ketone substrate acts as a "hard" electrophile.

The reaction proceeds through two distinct phases:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the carbonyl carbon (or the

-carbon via -

Cyclization & Elimination: The intermediate collapses to form a hydroxythiazoline, followed by the rate-limiting elimination of Hydrogen Fluoride (HF) to drive aromatization into the thiazole ring.

Critical Consideration: Due to the poor leaving group ability of fluoride, this reaction requires thermodynamic activation (heat/microwave) and acid scavenging (to neutralize generated HF) to proceed to the aromatic thiazole. Without sufficient energy, the reaction may stall at the 4-hydroxy-4-fluoromethylthiazoline intermediate.

Strategic Reaction Profiling

Reactivity Comparison

| Feature | Impact on Protocol | ||

| Bond Energy (C-X) | ~68 kcal/mol | ~116 kcal/mol | Requires higher activation energy (Reflux/MW). |

| Leaving Group Ability | Excellent ( | Poor ( | Elimination of HX is the bottleneck. |

| Mechanism | Fast | Reversible addition / Slow elimination | Risk of intermediate trapping. |

| Byproduct | HBr (Strong acid) | HF (Weak but toxic/corrosive acid) | Mandatory: Use of HF scavengers ( |

Experimental Protocol

Method A: Thermal Condensation (Standard)

Best for: Robust substrates and large-scale synthesis where microwave is unavailable.

Reagents:

-

Compound 1: this compound (1.0 equiv)

-

Compound 2: Thioamide (e.g., Thiobenzamide, Thioacetamide) (1.2 equiv)

-

Solvent: Absolute Ethanol or n-Propanol (0.2 M concentration)

-

Additive:

(1.5 equiv) or Pyridine (2.0 equiv) – Crucial for HF scavenging.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (e.g., 1.0 mmol, 205 mg) in Absolute Ethanol (5 mL).

-

Addition: Add the Thioamide (1.2 mmol) and the base (

, 1.5 mmol).-

Note:

is preferred over soluble bases to prevent side reactions with the ketone before cyclization.

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

for EtOH, -

Monitoring: Monitor by TLC or LC-MS every 2 hours.

-

Target Mass:

. -

Intermediate Mass: If you see

(retaining F), the elimination has not occurred. Increase temperature.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (

/ -

Concentrate the filtrate under reduced pressure.

-

Partition between EtOAc and saturated

.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Microwave-Assisted Synthesis (Recommended)

Best for: Overcoming the C-F bond energy barrier and shortening reaction times.

Parameters:

-

Solvent: Ethanol/DMF (9:1 ratio).

-

Temperature:

- -

Time: 20 - 45 minutes.

-

Vessel: Sealed microwave vial.

Protocol:

-

Combine Compound 1 (1.0 equiv), Thioamide (1.2 equiv), and Pyridine (2.0 equiv) in a microwave vial.

-

Add Ethanol (with 10% DMF to increase boiling point/solubility).

-

Irradiate at

for 30 minutes. -

Analyze by LC-MS. If the aromatized thiazole is major, proceed to workup as in Method A.

Mechanistic Pathway & Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Activation Barrier" where the stable C-F bond must be broken to achieve aromatization.

Caption: Reaction pathway from

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction stalls at Intermediate (M+20) | Elimination of HF is not occurring. | Increase temperature (switch to n-Butanol reflux or Microwave at |

| Low Yield / Decomposition | Boc-group is thermolabile or acid-sensitive. | Ensure sufficient base ( |

| No Reaction | Nucleophilicity of Thioamide is too low. | Use electron-rich thioamides. If using thiourea, ensure solubility (add water/EtOH cosolvent). |

Safety Note: HF Generation

Although the scale generates millimolar quantities, the byproduct is Hydrogen Fluoride (HF) .

-

Always include a scavenger (Base).

-

Glassware: Standard borosilicate glass is generally acceptable for small-scale, dilute HF generation if neutralized immediately, but plastic (PP/PFA) vessels are preferred for the reaction if high concentrations are expected.

-

Workup: Quench with Saturated Sodium Bicarbonate (

) to ensure all HF is converted to NaF before isolation.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Reactivity of

-Haloketones: Erian, A. W., et al. (2003).[3] "The Chemistry of -

Fluoromethyl Ketones as Inhibitors: Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases". Chemical Reviews, 102(12), 4639–4750. (Contextualizing the stability of the FMK motif).

-

Thiazole Synthesis Overview: "Hantzsch Thiazole Synthesis". Organic Chemistry Portal.

Optimizing the Boc-Deprotection of Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate: An Application and Protocol Guide

Introduction: The Critical Role of α-Fluoro-β-amino Ketones in Drug Discovery

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules for pharmaceutical applications. Its facile removal under acidic conditions provides a reliable strategy for unmasking primary and secondary amines. However, the deprotection of Boc groups in molecules containing sensitive functionalities requires a nuanced and optimized approach. This guide focuses on the specific challenges and solutions for the deprotection of tert-butyl N-(3-fluoro-2-oxopropyl)carbamate, a substrate that yields a highly valuable, yet potentially unstable, α-fluoro-β-amino ketone.

The resulting product, 3-fluoro-2-oxopropylamine, is a key building block in the synthesis of various enzyme inhibitors and other biologically active compounds. The presence of the α-fluoroketone moiety enhances the electrophilicity of the carbonyl group, making it a potent warhead for engaging with active site residues of target proteins. However, the juxtaposition of an amine and a fluorinated ketone introduces inherent instability, necessitating carefully controlled deprotection and handling conditions. This guide provides a comprehensive overview of the mechanistic considerations, a comparative analysis of deprotection protocols, and detailed, validated methodologies for researchers in organic synthesis and drug development.

Mechanistic Insights: The Nuances of Boc-Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[2]

The liberated amine is then protonated by the acid, yielding the corresponding ammonium salt, in this case, the trifluoroacetate salt of 3-fluoro-2-oxopropylamine.[2] The tert-butyl cation generated in the process can be scavenged by nucleophiles present in the reaction mixture or can be deprotonated to form isobutylene gas.[2][3]

dot graph "Boc-Deprotection Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "General mechanism of acid-catalyzed Boc-deprotection."

A critical consideration for the deprotection of this compound is the inherent instability of the resulting α-amino-α'-fluoro ketone product. Under certain conditions, these compounds can undergo enolization towards the amino group, followed by the expulsion of the fluoride ion. This process can lead to the formation of a reactive oxyvinyliminium ion intermediate, which may be trapped by nucleophiles or undergo further reactions, leading to impurities. Therefore, the choice of deprotection conditions must balance efficient Boc removal with the preservation of the desired product's integrity.

Comparative Analysis of Deprotection Methodologies

The optimal deprotection strategy for this compound depends on the scale of the reaction, the presence of other acid-sensitive functional groups, and the desired purity of the final product. Below is a comparative summary of common and alternative methods.

| Method | Reagents & Conditions | Advantages | Disadvantages | Product Form |

| Standard Strong Acid | 20-50% TFA in DCM, rt | Rapid and generally complete reaction.[5] | Potential for side reactions due to the instability of the α-fluoro-β-amino ketone.[3] | TFA Salt |

| Milder Acidic Conditions | 4M HCl in 1,4-Dioxane, rt | Milder than TFA, may reduce side reactions.[3] | Can be slower than TFA. Dioxane is a peroxide-forming solvent. | HCl Salt |

| Lewis Acid Catalysis | ZnBr₂ in DCM, rt | Can be milder and more selective than protic acids. | May require longer reaction times and careful optimization. | Free Amine (after workup) |

| Thermolytic (Non-Acidic) | Reflux in TFE or HFIP | Avoids strong acids, suitable for highly acid-sensitive substrates.[6][7] | Requires elevated temperatures, which may not be suitable for all substrates. | Free Amine |

| Mild Oxalyl Chloride Method | Oxalyl chloride in Methanol, rt | Mild conditions, tolerant of some acid-labile esters.[8][9] | Mechanism is complex and may not be suitable for all substrates. | HCl Salt |

Experimental Protocols

General Laboratory Practices: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is suitable for rapid and efficient Boc removal when the subsequent steps are compatible with the TFA salt of the product.

-

Reagents and Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (10 equiv) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting residue, the TFA salt of 3-fluoro-2-oxopropylamine, can be used directly in the next step or purified further. For removal of residual TFA, the residue can be co-evaporated with toluene (3 x 10 mL).[10]

-

dot graph "TFA_Deprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Workflow for TFA-mediated Boc-deprotection."

Protocol 2: Mild Deprotection with HCl in 1,4-Dioxane

This method offers a slightly milder alternative to TFA and may be preferable for substrates prone to acid-catalyzed degradation.

-

Reagents and Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv).

-

Add a 4M solution of HCl in 1,4-dioxane (10-20 equiv of HCl).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of 3-fluoro-2-oxopropylamine.

-

Protocol 3: Non-Acidic Thermolytic Deprotection in 2,2,2-Trifluoroethanol (TFE)

This protocol is ideal for substrates that are highly sensitive to acid.

-

Reagents and Materials:

-

This compound

-

2,2,2-Trifluoroethanol (TFE)

-

Sealed reaction vial or round-bottom flask with condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) in TFE in a sealable reaction vessel.[6][7]

-

Heat the solution to reflux (approximately 74 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary depending on the substrate's reactivity.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the TFE by rotary evaporation to yield the free amine, 3-fluoro-2-oxopropylamine.

-

Analytical Monitoring and Characterization

-

Thin-Layer Chromatography (TLC): A rapid and convenient method to monitor the disappearance of the starting material. The Boc-protected starting material will have a higher Rf value compared to the more polar amine salt product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction completion and can help identify the formation of any side products by monitoring the mass-to-charge ratio of the starting material and the expected product.[11][]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product. In ¹H NMR, the disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the Boc group confirms its removal.

Purification and Handling of the Deprotected Product

The deprotected 3-fluoro-2-oxopropylamine, whether as a salt or the free base, may be unstable over long periods. It is advisable to use the product immediately in the subsequent reaction step.

If purification is necessary, several options are available:

-

Precipitation and Washing: The TFA or HCl salt of the product can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether. The resulting solid can then be washed with cold ether to remove organic-soluble impurities.[10]

-

Ion-Exchange Chromatography: To obtain the free amine from its salt or to exchange the counter-ion (e.g., TFA for acetate), ion-exchange chromatography can be employed.[13][14]

-

Reverse-Phase Chromatography: For high-purity requirements, reverse-phase HPLC can be used. It is important to note that if TFA is used in the mobile phase, the final product will be isolated as the TFA salt.[10]

Troubleshooting and Optimization

-

Incomplete Reaction: If the deprotection is sluggish, consider increasing the reaction time, temperature (with caution), or the concentration of the acid. Ensure that the reagents, particularly TFA, are of high quality and not hydrated.[3]

-

Formation of Side Products: If significant side-product formation is observed, particularly with strong acid methods, switch to a milder protocol such as HCl in dioxane or the non-acidic thermolytic method. The addition of a scavenger like triethylsilane (TES) to the reaction mixture can sometimes mitigate side reactions caused by the tert-butyl cation.[3]

-

Product Instability: Due to the potential instability of the α-fluoro-β-amino ketone, it is crucial to work up the reaction promptly upon completion and to use the product as quickly as possible. Storage, if necessary, should be at low temperatures under an inert atmosphere.

Conclusion

The efficient deprotection of this compound is a critical step in the synthesis of valuable fluorinated building blocks for drug discovery. While standard strong acid conditions are often effective, the inherent instability of the resulting α-fluoro-β-amino ketone necessitates a careful and considered approach. By understanding the underlying mechanism and potential side reactions, and by selecting the appropriate deprotection protocol from the methodologies outlined in this guide, researchers can optimize their synthetic routes to achieve high yields and purity of this important intermediate. The choice between strong acid, mild acid, and non-acidic methods should be guided by the specific requirements of the synthetic sequence and the sensitivity of the substrate.

References

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3839-3850. [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Institutes of Health. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

- Deprotection of boc-protected compounds.

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

-

A mild and selective method for N-Boc deprotection. ResearchGate. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

-

Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]

-

How to remove peptide TFA salt? LifeTein. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

-

TFA removal service. sb peptide. [Link]

-

If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC? ResearchGate. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

-

LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate. bioRxiv. [Link]

-

TFA Exchange Service. GenScript. [Link]

-

FLUORINE CHEMISTRY. University of Rochester Medical Center. [Link]

-

Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]

-

BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. [Link]

-

CID 159152595 | C6H6F2O6. PubChem. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. xray.uky.edu [xray.uky.edu]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifetein.com [lifetein.com]

- 14. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

Using Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate as a covalent warhead in drug design

An Application Guide to Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate: A Tunable Covalent Warhead for Targeted Drug Discovery

Introduction: The Renaissance of Covalent Inhibitors

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once sidelined due to concerns about off-target reactivity and potential immunogenicity, a new generation of precisely engineered TCIs has emerged, offering unparalleled potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] These molecules function by forming a stable, covalent bond with a specific nucleophilic amino acid residue on their target protein, leading to essentially irreversible inhibition.

At the heart of every TCI is the "warhead," an electrophilic functional group responsible for forming the covalent linkage. The choice of warhead is a critical decision in the design process, as it dictates the inhibitor's reactivity, selectivity, and overall pharmacological profile. Among the diverse array of warheads, the monofluoromethyl ketone (FMK) has proven to be a particularly versatile and effective moiety, especially for targeting cysteine and serine proteases.[3][4]

This guide provides a detailed overview and practical protocols for the application of This compound , a bifunctional building block designed for the facile incorporation of an FMK warhead into inhibitor scaffolds. This reagent features a Boc-protected amine for straightforward coupling to a recognition motif and a moderately reactive FMK warhead, offering a balance between target engagement and systemic stability.

The Fluoromethyl Ketone: Mechanism and Advantages

The efficacy of a covalent inhibitor is not merely a function of its reactivity but a two-step process: an initial, reversible binding event followed by the irreversible chemical reaction.[5][6][7] This relationship is defined by the inhibitor's affinity for the target (dissociation constant, K_I) and the maximal rate of inactivation (k_inact). The overall potency is best described by the second-order rate constant, k_inact/K_I.[1][8]

The FMK warhead's mechanism of action against a cysteine residue is a classic example of nucleophilic carbonyl chemistry.

-

Initial Recognition : The parent molecule, bearing the FMK warhead, first binds non-covalently to the target protein's active or allosteric site. This binding is governed by the K_I.

-

Nucleophilic Attack : The deprotonated thiol of a nearby cysteine residue attacks the electrophilic carbonyl carbon of the ketone. The electron-withdrawing effect of the adjacent fluorine atom significantly increases the carbonyl's electrophilicity, making it susceptible to attack.

-

Hemithioketal Formation : This attack forms a transient, tetrahedral hemithioketal intermediate.

-

Covalent Adduct Formation : The intermediate rapidly undergoes an S_N2 displacement of the fluoride ion by the newly formed alkoxide, resulting in a stable thioether bond and irreversible inhibition.[3][9]

The use of a monofluoromethyl ketone, as opposed to di- or tri-fluorinated versions, is a key design choice. While more fluorination increases electrophilicity, it can also lead to the formation of more stable, reversible hemithioketal adducts rather than an irreversible thioether.[4] The single fluorine atom in this compound provides a "Goldilocks" level of reactivity, potent enough for efficient inactivation but tempered to reduce off-target reactions.[10]

Synthesis and Incorporation of the Warhead

The title compound is not typically used as a standalone inhibitor but rather as a building block. Its synthesis begins from the corresponding protected amino alcohol, followed by oxidation.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from a commercially available precursor.

Materials:

-

tert-Butyl N-(3-fluoro-2-hydroxypropyl)carbamate[11]

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes

Procedure:

-

Dissolution: Dissolve tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a clear oil or low-melting solid.

Protocol 2: Coupling the Warhead to a Scaffold Molecule

This protocol details the conjugation of the warhead to a lead molecule possessing a carboxylic acid, following Boc deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Scaffold molecule with a carboxylic acid (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection: Dissolve the warhead building block in DCM and add TFA (10-20% v/v). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS). Co-evaporate with toluene under reduced pressure to remove excess TFA, yielding the amine as a TFA salt.

-

Activation: In a separate flask, dissolve the scaffold molecule and HATU in anhydrous DMF. Stir for 5 minutes.

-

Coupling: Add the deprotected amine salt to the activated scaffold solution, followed by the dropwise addition of DIPEA.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours or until completion as monitored by LC-MS.

-

Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, concentrate, and purify by chromatography or preparative HPLC.

Essential Biochemical Characterization

Thorough characterization is necessary to validate the covalent mechanism and quantify the inhibitor's potency.

Protocol 3: Determination of k_inact and K_I

This protocol uses a continuous enzyme activity assay to determine the kinetic parameters of inhibition.[6][12]

Principle: The enzyme is incubated with various concentrations of the inhibitor, and the reaction is initiated by adding a fluorogenic or chromogenic substrate. The rate of product formation is monitored over time. For an irreversible inhibitor, the reaction progress curves will be exponential, and the observed rate of inactivation (k_obs) for each inhibitor concentration can be determined. Plotting k_obs against the inhibitor concentration allows for the determination of k_inact and K_I by fitting to the Michaelis-Menten equation for irreversible inhibitors.[8][10]

Procedure:

-

Reagent Preparation: Prepare a concentrated stock of the inhibitor in DMSO. Prepare serial dilutions in assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%). Prepare enzyme and substrate solutions in the appropriate assay buffer.

-

Assay Setup: In a 96- or 384-well plate, add the enzyme solution. Add the inhibitor dilutions to the wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

-

Incubation & Initiation: Depending on the experimental design, either pre-incubate the enzyme and inhibitor for a set period before adding the substrate or add the substrate simultaneously.

-

Data Acquisition: Immediately place the plate in a plate reader set to the appropriate excitation/emission or absorbance wavelength. Measure the signal kinetically (e.g., every 30 seconds) for 30-60 minutes.

-

Data Analysis:

-

For each inhibitor concentration, fit the progress curve (Signal vs. Time) to the equation for irreversible inhibition to obtain k_obs.

-

Plot the calculated k_obs values against the inhibitor concentration [I].

-

Fit this plot to the equation: k_obs = k_inact * [I] / (K_I + [I]) . This non-linear regression will yield the values for k_inact and K_I.

-

| Parameter | Description | Typical Value Range |

| K_I | Dissociation constant; reflects the initial binding affinity. | 10 nM - 10 µM |

| k_inact | Maximal rate of inactivation at saturating inhibitor concentrations. | 0.001 s⁻¹ - 0.1 s⁻¹ |

| k_inact/K_I | Second-order rate constant; the most important measure of potency. | 10³ M⁻¹s⁻¹ - 10⁶ M⁻¹s⁻¹ |

Protocol 4: Mass Spectrometry Confirmation of Covalent Adduct

Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the mass of the inhibitor.[13][14]

Procedure (Intact Protein Analysis):

-

Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of the inhibitor (e.g., 5-10 fold molar excess) in an MS-compatible buffer (e.g., ammonium bicarbonate) for a time sufficient for complete reaction (determined from kinetic assays). Include a DMSO control.

-

Quenching (Optional): The reaction can be quenched by adding a strong acid (e.g., formic acid) or a reducing agent if necessary.

-

LC-MS Analysis: Inject the sample onto a reverse-phase C4 or C8 column. Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Data Acquisition: Acquire mass spectra across the protein elution peak.

-

Deconvolution: Use deconvolution software to transform the resulting charge state envelope into a zero-charge mass spectrum.

-

Analysis: Compare the mass of the protein from the inhibitor-treated sample to the DMSO control. A mass shift equal to the molecular weight of the covalently attached fragment confirms the modification.

| Component | Molecular Weight (Da) | Expected Mass Shift (Da) |

| Warhead Building Block | ~191.2 | N/A |

| Deprotected Warhead Fragment | 91.08 | 91.08 |

| Full Inhibitor | Varies | MW of full inhibitor |

Note: The expected mass shift is that of the fragment that remains attached to the protein after the reaction.

Selectivity and Safety Assessment

A critical aspect of developing covalent inhibitors is ensuring target selectivity to minimize toxicity.

Protocol 5: Glutathione (GSH) Stability Assay

This assay assesses the intrinsic reactivity of the warhead by measuring its reaction rate with glutathione, a ubiquitous biological nucleophile. High reactivity with GSH can be a surrogate for poor selectivity and potential off-target reactivity in a cellular context.[15]

Procedure:

-

Reagent Preparation: Prepare stock solutions of the inhibitor in DMSO and GSH in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction: Mix the inhibitor (e.g., 10 µM) and GSH (e.g., 1 mM) and incubate at 37 °C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

-

LC-MS Analysis: Centrifuge the samples to pellet precipitated protein and analyze the supernatant by LC-MS.

-

Data Analysis: Monitor the disappearance of the parent inhibitor peak over time and/or the appearance of the GSH-adduct peak. Calculate the half-life (t₁/₂) of the inhibitor in the presence of GSH. A longer half-life indicates lower intrinsic reactivity and is generally a more desirable characteristic.

Conclusion

This compound is a valuable tool for medicinal chemists seeking to employ a covalent mechanism of action. Its design facilitates straightforward incorporation into diverse molecular scaffolds, and the monofluoromethyl ketone warhead provides a well-calibrated reactivity profile suitable for targeting nucleophilic residues like cysteine and serine. By employing the rigorous biochemical and analytical protocols outlined in this guide, researchers can confidently characterize the kinetics and mechanism of their inhibitors, accelerating the development of potent and selective next-generation targeted covalent therapeutics.

References

- Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.

- Dalvit, C., et al. (2025).

- Willems, L. I., et al. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.

- Antunes, C. R., & Domingues, M. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)

- Carna Biosciences. (n.d.). Covalent inhibitors. Kinase Logistics Europe.

- Geurink, P. P., et al. (2022).

- Facchini, M., et al. (2024).

- Singh, J., et al. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.

- McCarthy, C., & McCarthy, A. R. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)

- Di Micco, S., et al. (n.d.).

- Zhang, L., et al. (n.d.).

- ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis.

- Schauer, S. L., et al. (2021). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. MDPI.

- Doak, B. C., et al. (n.d.). Fluoromethylketone-fragment conjugates designed as covalent modifiers of EcDsbA are atypical substrates.

- Schwartz, B. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry.

- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.

- Serra, A., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications.

- Erlanson, D. A., et al. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC.

- Gilbert, A. M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.

- Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.

- PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)

- BenchChem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Barron, D. (2019). Characterising Covalent Warhead Reactivity.

- Sreeramulu, U., et al. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Dove Medical Press.

Sources

- 1. scispace.com [scispace.com]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 3. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kinaselogistics.com [kinaselogistics.com]

- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate | C8H16FNO3 | CID 105446879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

Troubleshooting & Optimization

Troubleshooting low yields in cyclization reactions of fluoromethyl ketones

Current Status: Operational Topic: Troubleshooting Low Yields in Cyclization Reactions Ticket ID: TFMK-CYC-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Fluorine Effect"

Welcome to the technical support hub for fluorinated heterocycle synthesis. If you are experiencing low yields, stalled reactions, or unexpected byproducts (aromatization/defluorination) when cyclizing fluoromethyl ketones (FMKs), you are likely fighting two fundamental properties of the fluorine atom:

-

Extreme Electrophilicity (The Hydrate Trap): The strong electron-withdrawing nature of the

or -

The Leaving Group Ability (The Defluorination Trap): While the C-F bond is strong, the

-position to a carbonyl is vulnerable. Under basic conditions, fluoride becomes a leaving group via an E1cB-like mechanism, leading to "scorched earth" products (aromatized, non-fluorinated heterocycles).

This guide provides modular troubleshooting to navigate these traps.

Module 1: Reactivity Issues (The Hydrate Trap)

Symptom: Starting material is consumed but no product forms, or the starting material is recovered unchanged as a stable white solid (hydrate).

Root Cause Analysis

Unlike non-fluorinated ketones, trifluoromethyl ketones (TFMKs) exist in a heavily biased equilibrium favoring the hydrate (gem-diol) over the free ketone in the presence of water. Nucleophiles (hydrazines, hydroxylamines, amines) cannot attack the saturated gem-diol carbon effectively.

Diagnostic Workflow

Figure 1: Decision tree for identifying hydrate interference in TFMK cyclizations.

Corrective Protocol: The "Chemical Desiccant" Method

Standard Dean-Stark traps are often insufficient for TFMKs due to volatility.

-

Solvent Switch: Move from Ethanol/Methanol (protic solvents stabilize the hydrate) to Toluene or Dichloroethane (DCE) .

-

Lewis Acid Activation: Use Titanium(IV) chloride (

) to act as both a water scavenger and a Lewis acid activator.

Step-by-Step Protocol:

-

Dissolve amine/hydrazine (1.0 equiv) in anhydrous DCE under Argon.

-

Cool to 0 °C.

-

Add

(0.5 equiv) dropwise. (Note: White precipitate of -

Add the fluoromethyl ketone (1.0 equiv).

-

Allow to warm to RT and stir for 2 hours.

-

Critical: If cyclization requires heat, add a base (e.g., DABCO or Pyridine) after the initial imine formation to drive the cyclization, preventing base-catalyzed hydrate formation.

Module 2: Stability Issues (Defluorination)

Symptom: Mass spectrometry shows [M-20] (Loss of HF) or [M-40] (Loss of 2HF). The product is aromatized (e.g., formation of a phenol/aniline derivative instead of a fluorinated cyclohexenone).

Root Cause Analysis

The

Mechanism of Failure (E1cB Pathway)

Figure 2: Competition between productive cyclization and destructive defluorination.

Corrective Protocol: Buffered Cyclization

NEVER use alkoxide bases (NaOMe, NaOEt) or hydrides (NaH) with

Recommended System:

-

Solvent: Ethanol or Acetic Acid.

-

Buffer: Sodium Acetate (NaOAc) or catalytic HCl.

-

Target pH: 4.0–5.0 (Promotes dehydration but suppresses enolate formation).

Protocol (Example: Pyrazole Synthesis):

-

Dissolve TFMK (1.0 mmol) in Ethanol (5 mL).

-

Add Hydrazine hydrochloride (1.1 mmol). Using the salt form is crucial.

-

Add Sodium Acetate (1.1 mmol) .

-

Stir at RT for 4 hours.

-

Only heat to reflux if TLC shows intermediate hydrazone but no cyclized product. Monitor strictly by

NMR.

Module 3: Regioselectivity (The Isomer Problem)

Symptom: Formation of the wrong regioisomer (e.g., 5-trifluoromethyl-pyrazole vs. 3-trifluoromethyl-pyrazole).

Technical Insight

The electron-withdrawing effect of

Solvent Selection Table:

| Solvent System | Dominant Species | Nucleophilic Attack Preference | Outcome |

| Methanol/Ethanol | Hemiacetal / Solvated Ketone | Sterically controlled | Mixture of isomers |

| Toluene/Benzene | Free Ketone / Enol | Electronically controlled (Hard/Soft) | High regioselectivity |

| Acetic Acid | Protonated Carbonyl | Charge controlled | Favors attack at |

Frequently Asked Questions (FAQs)

Q: My fluoromethyl ketone starting material is volatile. How do I dry it without losing it?

A: Do not use a high-vacuum pump. Dissolve the wet ketone in

Q: Can I use microwave irradiation? A: Use with extreme caution. Microwave heating often accelerates the defluorination (elimination) pathway faster than the cyclization pathway due to local superheating. If you must use MW, keep the temperature <80°C and use the buffered conditions described in Module 2.

Q: How do I remove the hydrate water if I can't use heat? A: Use Molecular Sieves (3Å) . Add activated powder sieves directly to the reaction vessel. This is often superior to chemical drying agents for TFMKs.

References

-

Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 5(2), 53-59. Link

- Grounding: Establishes the equilibrium dominance of the hydrate form in trifluoroacetyl

-

Luzina, E. L., & Popov, A. V. (2009). Synthesis of fluorinated pyrazoles. European Journal of Organic Chemistry, 2009(16), 2617-2696. Link

- Grounding: Authoritative review on regioselectivity and solvent effects in the cyclization of fluorin

- Bonnet-Delpon, D., & Bégué, J. P. (2000). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.

-

Perez-Herran, E., et al. (2018).[1] Fluorine in Medicinal Chemistry: A Review of Anti-Infective Agents. ChemMedChem, 13, 1-28.

- Grounding: Discusses metabolic stability and the specific liability of defluorin

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate

An In-Depth Guide to the Mass Spectrometry Fragmentation of Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel synthetic intermediates is paramount. This compound is a key building block, incorporating a reactive α-fluoroketone moiety and a stable N-Boc protecting group. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification.[1][2]

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of this compound. We will dissect the fragmentation pathways dictated by its constituent functional groups, explaining the chemical principles behind each cleavage. To provide a clearer context, we will compare its fragmentation behavior with its non-fluorinated analog, tert-butyl N-(2-oxopropyl)carbamate. This comparative approach will highlight the diagnostic impact of the fluorine atom on the fragmentation cascade. The guide concludes with a robust, self-validating experimental protocol for acquiring high-quality MS/MS data for this class of compounds.

Pillar 1: The Influence of Key Functional Moieties on Fragmentation

The fragmentation pattern of any molecule is a roadmap of its most labile bonds and the stability of the resulting fragment ions.[3][4] For this compound, the fragmentation is primarily governed by two key structural features: the N-tert-butoxycarbonyl (Boc) group and the α-fluoroketone system.

The Signature Fragmentation of the N-Boc Group

The N-Boc protecting group is notoriously labile under common mass spectrometry conditions, often fragmenting even with soft ionization techniques like ESI.[5] Its fragmentation provides a set of highly diagnostic neutral losses and fragment ions.

-

Loss of Isobutylene (56 Da): The most characteristic fragmentation of the Boc group involves a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C4H8). This results in a prominent [M+H-56]⁺ ion.[6][7] This pathway is often favored as it involves a stable, six-membered transition state.

-

Loss of the Tert-butyl Cation (57 Da): Simple cleavage can result in the formation of the highly stable tert-butyl cation at m/z 57. The remaining portion of the molecule would then be detected as a radical, which is less common. More frequently, this is observed as a neutral loss of the tert-butyl radical, leading to an [M+H-57]⁺ ion.

-

Loss of Tert-butanol (74 Da): Under certain conditions, a rearrangement can lead to the neutral loss of tert-butanol.[8]

-

Complete Loss of the Boc Group (100 Da): Cleavage of the N-C bond of the carbamate results in the neutral loss of the entire Boc group as CO2 and isobutylene, leading to the deprotected amine, an [M+H-100]⁺ ion.

Fragmentation of α-Fluoroketones

The presence of a carbonyl group and an adjacent electronegative fluorine atom introduces specific fragmentation pathways.

-

α-Cleavage: Like other ketones, α-fluoroketones undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[9][10] The stability of the resulting acylium ion often makes this a dominant fragmentation pathway.[3]

-

Influence of Fluorine: The electron-withdrawing nature of fluorine can influence which α-cleavage is preferred. It can also open up pathways involving the loss of neutral HF (20 Da) or related fragments, although this is often less favorable than other cleavages.

Pillar 2: Predicted ESI-MS/MS Fragmentation of this compound

Based on the principles outlined above, we can predict the major fragmentation pathways for the protonated molecule ([M+H]⁺ at m/z 206.1).

Caption: Predicted ESI-MS/MS fragmentation of this compound.

-